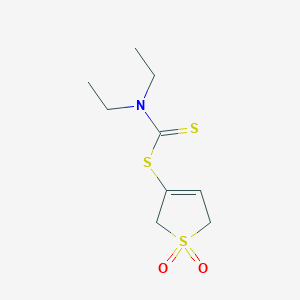![molecular formula C21H23N3O2 B11613488 Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B11613488.png)
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate is a complex organic compound with a molecular formula of C23H23N3O2 It is known for its unique structure, which includes a quinoline core substituted with a dimethylamino group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 6-methylquinoline-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
化学反应分析
Types of Reactions
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or alkoxides in the presence of a suitable solvent like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.
科学研究应用
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: This compound has a similar quinoline core but with a chloro substituent instead of the dimethylamino group.
Ethyl 4-{[4-(diethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate: This compound has a diethylamino group instead of the dimethylamino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
ethyl 4-[4-(dimethylamino)anilino]-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H23N3O2/c1-5-26-21(25)18-13-22-19-11-6-14(2)12-17(19)20(18)23-15-7-9-16(10-8-15)24(3)4/h6-13H,5H2,1-4H3,(H,22,23) |
InChI 键 |
FQZGUGFZHWWLOY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11613405.png)
![N,N-diethyl-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11613413.png)
![N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11613427.png)
![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613431.png)
![5-(4-Chlorophenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11613432.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11613435.png)
![Diethyl 3-methyl-5-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11613439.png)
![2-({[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11613447.png)
![N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613450.png)
![Ethyl 2-{[(E)-1-(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11613458.png)
![1-benzyl-5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11613464.png)
![tert-butyl (2E)-2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutan-2-ylidene)hydrazinecarboxylate](/img/structure/B11613468.png)

![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B11613475.png)
